molecular formula C23H18N2O3 B12163835 (E)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](phenyl)methanolate

(E)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](phenyl)methanolate

Cat. No.: B12163835
M. Wt: 370.4 g/mol
InChI Key: RMCVKWXJZKBMDA-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a benzoyl chloride derivative with a pyridine-containing amine, followed by cyclization and subsequent functional group modifications. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” include other pyrrolone derivatives with varying substituents on the pyrrolone ring.

Uniqueness

The uniqueness of “4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrrolone derivatives.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H18N2O3/c1-15-10-12-16(13-11-15)20-19(21(26)17-7-3-2-4-8-17)22(27)23(28)25(20)18-9-5-6-14-24-18/h2-14,20,26H,1H3/b21-19+

InChI Key

RMCVKWXJZKBMDA-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.